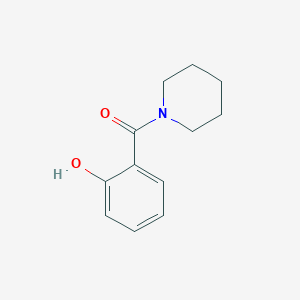

(2-Hydroxy-phenyl)-piperidin-1-yl-methanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-hydroxyphenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11-7-3-2-6-10(11)12(15)13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRBIQSVUGRKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279925 | |

| Record name | (2-Hydroxyphenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2890-83-7 | |

| Record name | NSC14615 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Hydroxyphenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Hydroxy-phenyl)-piperidin-1-yl-methanone (CAS 2890-83-7): A Privileged Scaffold in Medicinal Chemistry

This technical guide provides a comprehensive overview of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone, a heterocyclic organic compound that has garnered interest within the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, characterization, and potential applications, with a focus on its role as a versatile scaffold in medicinal chemistry.

Introduction: The Significance of the N-Benzoylpiperidine Moiety

This compound belongs to the N-benzoylpiperidine class of compounds. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility makes N-benzoylpiperidine derivatives a rich source of lead compounds in drug discovery. The inherent properties of the piperidine ring, combined with the diverse functionalities that can be introduced via the benzoyl group, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The subject of this guide, this compound, incorporates an ortho-hydroxyl group on the phenyl ring. This seemingly simple addition has profound implications for its chemical behavior, introducing the potential for intramolecular hydrogen bonding, altering its electronic properties, and providing an additional site for derivatization. These features make it a particularly interesting building block for the synthesis of novel therapeutic agents.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 2890-83-7 | [1] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| IUPAC Name | (2-hydroxyphenyl)(piperidin-1-yl)methanone | [1] |

| Synonyms | 2-(piperidine-1-carbonyl)phenol, N-(2-Hydroxybenzoyl)piperidine | [1] |

| Melting Point | 142-143 °C | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. Limited solubility in water. | N/A |

The molecular structure of this compound features a piperidine ring connected to a 2-hydroxyphenyl group through a carbonyl bridge. The ortho-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen, influencing the conformation of the molecule and its reactivity.

Synthesis and Purification

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the coupling of piperidine with salicylic acid using a suitable activating agent, or more directly, with salicyl chloride.

Caption: Proposed synthetic routes to this compound.

Representative Experimental Protocol (Amide Coupling)

This protocol is a generalized procedure based on common amide bond formation techniques. Researchers should optimize conditions for their specific setup.

Materials:

-

Salicylic acid

-

Piperidine

-

Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: To a solution of salicylic acid (1.0 eq) in anhydrous DCM, add the coupling agent (e.g., DCC, 1.1 eq) and a catalytic amount of a coupling additive if necessary (e.g., DMAP). Stir the mixture at 0 °C for 30 minutes.

-

Amine Addition: To the activated salicylic acid mixture, add piperidine (1.2 eq) and a non-nucleophilic base such as TEA or DIPEA (1.5 eq).

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Purification and Characterization Workflow

Caption: A typical workflow for the purification and characterization of the target compound.

Spectroscopic Characterization

While a complete set of spectra for this compound is not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: Expect a complex multiplet pattern in the range of δ 6.8-7.5 ppm for the four protons on the phenyl ring. The ortho, meta, and para protons will have distinct chemical shifts and coupling constants.

-

Piperidine Protons: The protons on the piperidine ring will likely appear as broad multiplets in the range of δ 1.5-1.8 ppm (for the C3, C4, and C5 methylenes) and δ 3.4-3.8 ppm (for the C2 and C6 methylenes adjacent to the nitrogen). The broadness is due to the conformational flexibility of the piperidine ring and potential restricted rotation around the amide bond.

-

Hydroxyl Proton: A broad singlet for the phenolic hydroxyl group is expected, with a chemical shift that can vary depending on the solvent and concentration (typically δ 9-11 ppm).

¹³C NMR:

-

Carbonyl Carbon: A characteristic signal for the amide carbonyl carbon is expected in the range of δ 168-172 ppm.

-

Aromatic Carbons: Six signals for the aromatic carbons will be present in the range of δ 115-160 ppm. The carbon bearing the hydroxyl group will be the most downfield.

-

Piperidine Carbons: Signals for the piperidine carbons are expected in the aliphatic region, typically between δ 24-27 ppm for C4 and C3/C5, and δ 43-48 ppm for C2/C6.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups:

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C-H Stretch: Aliphatic C-H stretching vibrations from the piperidine ring will appear just below 3000 cm⁻¹. Aromatic C-H stretches will be observed above 3000 cm⁻¹.

-

C=O Stretch: A strong absorption band for the amide carbonyl group is expected around 1630-1660 cm⁻¹. The position of this band can be influenced by intramolecular hydrogen bonding.

-

C=C Stretch: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A C-N stretching vibration is expected in the range of 1200-1350 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 205.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the piperidine ring, cleavage of the amide bond, and fragmentation of the hydroxyphenyl group. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Potential Applications and Biological Significance

The this compound scaffold is a valuable starting point for the development of a wide range of biologically active molecules. Literature on structurally related compounds suggests several potential therapeutic applications.

Central Nervous System (CNS) Drug Discovery

N-benzoylpiperidine derivatives are well-represented in CNS drug discovery. For instance, fluorinated analogues of (2-hydroxyphenyl)(piperidin-4-yl)methanone are key intermediates in the synthesis of antipsychotic drugs like risperidone. The core structure is amenable to modifications that can modulate affinity and selectivity for various CNS targets, including dopamine and serotonin receptors.

Anti-inflammatory and Immunomodulatory Agents

Derivatives of N-(2-hydroxybenzoyl) amides have been investigated for their anti-inflammatory properties. For example, related N-aryl-N'-(5-(2-hydroxybenzoyl) pyrimidin-2-yl)guanidines have been synthesized and evaluated as Toll-Like Receptor 4 (TLR4) antagonists[2]. TLR4 is a key receptor in the innate immune system, and its modulation is a promising strategy for treating inflammatory diseases.

Antimicrobial and Antiparasitic Activity

The N-benzoylpiperidine scaffold has been explored for the development of antimicrobial and antiparasitic agents. Studies on N-benzoyl-2-hydroxybenzamides have shown activity against Plasmodium falciparum (the parasite that causes malaria), trypanosomes, and Leishmania[3]. The ortho-hydroxyl group appears to be important for this activity, potentially through its ability to chelate metal ions essential for pathogen survival.

Catalysis

Beyond medicinal chemistry, derivatives of this compound have been investigated for their potential as ligands in catalysis. The combination of the piperidine nitrogen and the phenolic hydroxyl group can create a bidentate chelation site for metal ions, leading to the formation of stable and catalytically active complexes.

Safety and Handling

As there is no specific toxicological data available for this compound, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. General information on related compounds provides some guidance.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicity of Piperidines: Piperidine and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract. Some N-acylpiperidines have shown mutagenic activity in certain assays[4].

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.

A comprehensive risk assessment should be performed before handling this compound. Consult the Safety Data Sheet (SDS) from the supplier for the most up-to-date safety information.

Conclusion and Future Perspectives

This compound is a valuable heterocyclic compound that serves as a versatile scaffold in organic synthesis and medicinal chemistry. Its straightforward, albeit not extensively documented, synthesis and the presence of multiple functional groups for derivatization make it an attractive starting material for the development of novel compounds with a wide range of potential biological activities.

Future research in this area could focus on several key aspects:

-

Development of a robust and scalable synthesis: A detailed and optimized synthetic protocol would facilitate wider access to this compound for research purposes.

-

Comprehensive biological screening: A systematic evaluation of the biological activity of this compound and a library of its derivatives against a broad range of targets is warranted.

-

Structure-Activity Relationship (SAR) studies: Elucidating the SAR of this scaffold will provide valuable insights for the rational design of more potent and selective drug candidates.

-

Exploration of new applications: The potential of this compound and its derivatives in areas such as materials science and catalysis remains largely unexplored.

References

- Patel, R. P., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(12), 1334-1339.

-

PubChem. Benzoylpiperidine. National Center for Biotechnology Information. Available from: [Link]

- Sova, M., et al. (2016). Synthesis and Biological Evaluation of N-Aryl-N'-(5-(2-hydroxybenzoyl) pyrimidin-2-yl)guanidines as Toll-Like Receptor 4 Antagonists. Medicinal Chemistry, 12(5), 484-493.

-

Carl ROTH. Safety Data Sheet: Piperidine. Available from: [Link]

- Bonavina, G., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(11), 3456.

- Google Patents. US7202360B2 - Method for preparing risperidone.

- Google Patents. WO2004020439A2 - Improved process for preparation of risperidone.

- Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249.

-

PubChem. 1-Acetylpiperidine. National Center for Biotechnology Information. Available from: [Link]

- E-An Zen, et al. (1984). Mutagenic activity of N-chloropiperidine. Journal of Toxicology and Environmental Health, 14(2-3), 167-175.

- Chibale, K., et al. (2011). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 54(21), 7670-7685.

Sources

- 1. Buy this compound | 2890-83-7 [smolecule.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutagenic activity of N-chloropiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

(2-Hydroxy-phenyl)-piperidin-1-yl-methanone chemical structure

An In-depth Technical Guide to the Chemical Structure of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone

Introduction

This compound, a heterocyclic organic compound, represents a significant scaffold in medicinal chemistry and drug discovery.[1] Its structure, which marries a phenolic moiety with a piperidine ring through an amide linkage, provides a versatile platform for developing novel therapeutic agents.[1] This guide offers a comprehensive examination of its chemical structure, from its fundamental properties and synthesis to the advanced analytical techniques used for its characterization. We will delve into the causality behind experimental methodologies, grounding our discussion in established chemical principles to provide researchers and drug development professionals with actionable insights.

The compound, also known by its IUPAC name (2-hydroxyphenyl)-piperidin-1-ylmethanone and CAS Registry Number 2890-83-7, belongs to the salicylamide class of molecules.[1][2] While its direct biological effects are a subject of ongoing research, its parent class is known for analgesic and antipyretic properties, although this compound itself is not a marketed drug.[3][4] Understanding its precise three-dimensional structure and chemical reactivity is paramount for leveraging its potential in structure-activity relationship (SAR) studies and designing derivatives with enhanced potency and selectivity.[1]

Core Chemical & Physical Properties

A foundational understanding of a molecule begins with its basic chemical and physical data. These properties dictate its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 2890-83-7 | [1][2] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1][2] |

| IUPAC Name | (2-hydroxyphenyl)-piperidin-1-ylmethanone | [1] |

| Synonyms | 2-(piperidine-1-carbonyl)phenol, NSC 14615 | [1] |

| SMILES | C1CCN(CC1)C(=O)C2=CC=CC=C2O | [1] |

| InChI Key | PRRBIQSVUGRKOU-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved via the acylation of piperidine with a salicylic acid derivative. The most common and direct laboratory-scale method involves the reaction of salicyloyl chloride with piperidine.

Experimental Protocol: Synthesis via Salicylolyl Chloride

-

Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve piperidine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add an organic base, such as triethylamine (1.1 equivalents), to act as an acid scavenger.

-

Reaction Initiation : Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction.

-

Acylating Agent Addition : Dissolve salicylolyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the piperidine solution over 15-20 minutes. The slow addition prevents a rapid temperature increase that could lead to side reactions. Salicyloyl chloride is used as it is more reactive than salicylic acid itself, facilitating a more efficient reaction.

-

Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, quench the reaction by adding distilled water. The desired product will remain in the organic layer, while the triethylamine hydrochloride salt and any unreacted starting materials will partition into the aqueous layer.

-

Extraction & Purification : Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove unreacted salicylolyl chloride, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product : The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Spectroscopic Analysis

Confirming the chemical structure of a synthesized compound is a cornerstone of chemical research. A combination of spectroscopic methods provides a detailed fingerprint of the molecule. While direct crystallographic data for this specific compound is not widely published, its structure is unequivocally confirmed by these techniques.[1]

X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a molecule.[1] For this compound, analysis of structurally related compounds reveals key expected features:

-

Piperidine Ring : Adopts a stable chair conformation to minimize steric strain.

-

Amide Bond : The C-N bond of the amide linkage is expected to have partial double-bond character, leading to restricted rotation. This can result in distinct NMR signals for the piperidine protons adjacent to the nitrogen.

-

Intramolecular Hydrogen Bonding : A hydrogen bond is likely to form between the phenolic hydroxyl group (-OH) and the carbonyl oxygen (C=O), creating a stable six-membered ring system. This interaction influences the chemical shifts in NMR and the vibrational frequencies in IR spectroscopy.

Spectroscopic Data

The following table summarizes the key expected data from various spectroscopic techniques used to characterize the molecule.

| Technique | Feature | Expected Observation | Rationale |

| FT-IR | Phenolic O-H Stretch | Broad band, 3200-3600 cm⁻¹ | Characteristic of hydrogen-bonded hydroxyl groups.[1] |

| Amide C=O Stretch | Strong band, ~1630-1660 cm⁻¹ | The carbonyl stretch frequency is lowered due to conjugation with the phenyl ring and intramolecular hydrogen bonding. | |

| C-N Stretch | Band, ~1200-1350 cm⁻¹ | Typical for tertiary amides. | |

| ¹H NMR | Phenolic -OH | Broad singlet, downfield (>10 ppm) | The proton is deshielded due to hydrogen bonding. |

| Aromatic Protons | Multiplets, 6.8-7.5 ppm | Four distinct signals corresponding to the protons on the disubstituted benzene ring. | |

| Piperidine Protons (α) | Broad signals, 3.2-3.8 ppm | Protons adjacent to the nitrogen are deshielded. Broadening is due to restricted rotation around the C-N amide bond. | |

| Piperidine Protons (β, γ) | Multiplets, 1.5-1.8 ppm | Protons further from the electron-withdrawing amide group appear more upfield. | |

| ¹³C NMR | Carbonyl Carbon | Signal, ~168-172 ppm | Typical chemical shift for an amide carbonyl carbon. |

| Aromatic Carbons | Signals, 115-160 ppm | Six distinct signals, with the carbon bearing the -OH group being the most downfield. | |

| Piperidine Carbons | Signals, 24-48 ppm | Three signals corresponding to the different carbon environments within the piperidine ring. | |

| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z = 205 | Corresponds to the molecular weight of the compound (C₁₂H₁₅NO₂).[1] |

| Major Fragments | m/z = 121, 84 | Corresponding to the salicoyl cation [HOC₆H₄CO]⁺ and the piperidinyl radical cation, respectively. |

Role in Medicinal Chemistry

This compound serves as a valuable scaffold in drug design. Its constituent parts—the phenol, the amide linker, and the piperidine ring—can all be systematically modified to explore the structure-activity relationships of a given biological target.[1] This allows researchers to fine-tune properties like binding affinity, selectivity, and pharmacokinetic profiles.

Medicinal Chemistry Scaffold Diagram

Caption: Role as a modifiable scaffold for developing new therapeutic agents.

Conclusion

This compound is more than a simple organic molecule; it is a foundational entity in the rational design of new drugs. A thorough understanding of its chemical structure, confirmed through robust synthesis and comprehensive spectroscopic analysis, is the critical first step in unlocking its potential. The principles and protocols outlined in this guide serve as a self-validating framework for researchers, ensuring that any further development based on this scaffold is built on a foundation of scientific integrity and technical accuracy.

References

-

Salicylamide Monograph for Professionals . Drugs.com. [Link]

-

Salicylamide - Wikipedia . Wikipedia. [Link]

-

Salicylamide; pharmacology, fate and clinical use . PubMed. [Link]

-

Salicylamide is a medication that has been employed for many years for its analgesic and antipyretic properties . Patsnap Synapse. [Link]

-

Synthesis of Some Heterocyclic Compounds from Salicylic Acid . JOCPR. [Link]

Sources

(2-Hydroxy-phenyl)-piperidin-1-yl-methanone molecular weight

An In-depth Technical Guide to (2-Hydroxy-phenyl)-piperidin-1-yl-methanone

Abstract

This compound is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a piperidine ring linked to a 2-hydroxyphenyl group via a carbonyl bridge, presents a versatile scaffold for chemical modification. This guide provides a comprehensive technical overview of its core properties, molecular structure, characterization methodologies, synthesis protocols, and its applications as a foundational molecule in the design of novel therapeutic agents. Safety and handling protocols are also detailed to ensure its responsible use in a research environment.

Core Molecular Identity and Physicochemical Properties

This compound, also known by its IUPAC name (2-hydroxyphenyl)-piperidin-1-ylmethanone, is a distinct chemical entity belonging to the arylated piperidinones class.[1] The molecule's architecture is defined by a saturated six-membered piperidine heterocycle connected through an amide linkage to a phenol moiety.[1] This unique combination of a hydrophilic hydroxyl group and a lipophilic piperidine structure contributes to its potential biological activities and makes it a valuable starting point for structure-activity relationship (SAR) studies.[1]

The fundamental properties that define this compound are summarized below. The molecular weight is a critical parameter for all quantitative analyses, including reaction stoichiometry, solution preparation, and mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | [1][2] |

| Molecular Weight | 205.25 g/mol | [1][2] |

| CAS Number | 2890-83-7 | [1][2] |

| IUPAC Name | (2-hydroxyphenyl)-piperidin-1-ylmethanone | [1] |

| Common Synonyms | 2-(piperidine-1-carbonyl)phenol, NSC 14615 | [1] |

| Canonical SMILES | C1CCN(CC1)C(=O)C2=CC=CC=C2O | [1] |

Structural Elucidation and Spectroscopic Characterization

Confirming the identity and purity of this compound is paramount. A multi-technique approach involving spectroscopy and spectrometry provides a self-validating system for structural verification.

Molecular Structure

The diagram below illustrates the two-dimensional structure of the molecule, highlighting the key functional groups: the phenolic hydroxyl, the aromatic phenyl ring, the tertiary amide (carbonyl), and the saturated piperidine ring.

Caption: 2D structure of this compound.

Spectroscopic Profile

The following table outlines the expected spectroscopic signatures. The causality behind these signals is key: each peak or resonance corresponds directly to a specific part of the molecule's structure, and their combined pattern provides definitive proof of identity.

| Technique | Expected Signatures | Rationale for Structural Confirmation |

| ¹H NMR | ~9.0-10.0 ppm (s, 1H, -OH), ~6.8-7.5 ppm (m, 4H, Ar-H), ~3.5-3.8 ppm (m, 4H, -N-CH₂-), ~1.5-1.7 ppm (m, 6H, -CH₂-) | Confirms the presence and relative number of protons on the phenolic, aromatic, and piperidine ring systems. The downfield shift of the hydroxyl proton indicates its acidic nature. |

| ¹³C NMR | ~168-172 ppm (C=O), ~155-160 ppm (Ar-C-OH), ~115-135 ppm (Ar-C), ~40-50 ppm (-N-CH₂-), ~24-27 ppm (-CH₂-) | Identifies all unique carbon environments. The carbonyl carbon signal is characteristically downfield, while the signals for the aromatic and aliphatic carbons appear in their expected regions, confirming the complete carbon skeleton. |

| FT-IR | 3200-3600 cm⁻¹ (broad, O-H stretch), ~3050 cm⁻¹ (C-H stretch, aromatic), ~2940, 2860 cm⁻¹ (C-H stretch, aliphatic), ~1630 cm⁻¹ (strong, C=O stretch, amide) | Provides vibrational fingerprints of the functional groups. The broad O-H band confirms the hydroxyl group, while the strong carbonyl absorption is indicative of the amide linkage, distinguishing it from a ketone.[1] |

| Mass Spec. | [M+H]⁺ at m/z 206.11 | Determines the exact mass and confirms the molecular formula (C₁₂H₁₅NO₂). High-resolution mass spectrometry can provide mass accuracy within ppm levels, offering unequivocal formula validation. |

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through the coupling of a salicylic acid derivative with piperidine. The following protocol describes a robust and common laboratory-scale method.

Synthesis Workflow Diagram

This workflow illustrates the logical progression from starting materials to the final, purified product. Each stage is designed to maximize yield and purity.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via the formation of an acid chloride intermediate followed by amidation.

Materials:

-

Salicylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂, 1.5 eq)

-

Piperidine (1.2 eq)

-

Triethylamine (TEA, 1.5 eq)

-

Dichloromethane (DCM, anhydrous)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (Brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Activation of Carboxylic Acid:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add salicylic acid (1.0 eq).

-

Carefully add thionyl chloride (1.5 eq) dropwise at room temperature.

-

Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Causality: Thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride, which is susceptible to nucleophilic attack by the amine. Refluxing ensures the reaction goes to completion.

-

After cooling, remove excess thionyl chloride under reduced pressure.

-

-

Amide Bond Formation:

-

Dissolve the resulting crude salicyloyl chloride in anhydrous DCM.

-

In a separate flask, dissolve piperidine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the amine solution to 0°C in an ice bath.

-

Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Causality: Piperidine acts as the nucleophile. The reaction is run at 0°C initially to control the exothermic reaction. Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct, driving the reaction forward.

-

-

Aqueous Workup and Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash sequentially with 1M HCl (to remove excess TEA and piperidine), saturated NaHCO₃ (to remove unreacted acid), and brine (to reduce the solubility of organic material in the aqueous layer).

-

Causality: This sequence of washes systematically removes impurities based on their acid-base properties, providing the first stage of purification.

-

-

Purification:

-

Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes.

-

Combine fractions containing the pure product (as determined by TLC) and remove the solvent to yield the final product.

-

Causality: Column chromatography separates the target compound from non-polar and highly polar impurities based on differential adsorption to the silica stationary phase.

-

Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its utility as a molecular scaffold. The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, prized for its ability to improve pharmacokinetic properties.[3]

Key Application Areas:

-

Scaffold for Novel Therapeutics: The compound serves as a foundational structure for creating libraries of derivatives.[1] Modifications can be targeted to either the piperidine ring or the phenyl group to explore interactions with various biological targets.[1] For instance, related phenyl(piperazin-1-yl)methanone structures have been investigated as inhibitors of monoacylglycerol lipase (MAGL), a target for neurodegenerative and inflammatory diseases.[4][5]

-

Structure-Activity Relationship (SAR) Studies: By systematically altering the scaffold, researchers can gain critical insights into the relationship between a molecule's structure and its biological activity.[1] This is a cornerstone of modern drug design.

-

Catalysis: Certain derivatives of this chemical class have been explored for their potential as catalysts in organic reactions, which could lead to the development of more efficient synthetic pathways.[1]

Conceptual Diagram for SAR Exploration

Caption: Potential modification sites for SAR studies.

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).

| Category | Guidelines and Precautions |

| Hazard Identification | May cause skin, eye, and respiratory irritation.[6][7][8] Harmful if swallowed.[7] |

| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile or other compatible material), safety goggles with side-shields, and a lab coat.[8][9] Use in a well-ventilated area or under a chemical fume hood.[6] |

| Handling | Avoid breathing dust, fumes, or vapors.[8][10] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[7][10] Do not eat, drink, or smoke when using this product.[6][7] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] |

| First Aid Measures | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][8] IF ON SKIN: Wash with plenty of soap and water.[8] IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8] IF SWALLOWED: Rinse mouth. Immediately call a POISON CENTER or doctor.[6][7] |

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for researchers in drug discovery and organic synthesis. With a well-defined molecular weight of 205.25 g/mol and a structure amenable to diversification, it serves as a valuable scaffold for developing novel molecules with therapeutic potential.[1][2] A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, empowers scientists to effectively utilize this compound in their research endeavors.

References

-

Granchi C, Rizzolio F, et al. Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. PMC - PubMed Central. [Link]

-

Piperidine. Ataman Kimya. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

Sources

- 1. Buy this compound | 2890-83-7 [smolecule.com]

- 2. This compound | 2890-83-7 [chemicalbook.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemscene.com [chemscene.com]

- 10. enamine.enamine.net [enamine.enamine.net]

The (2-Hydroxy-phenyl)-piperidin-1-yl-methanone Scaffold: A Privileged Core for Modern Drug Discovery

Introduction: Unveiling a Versatile Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The (2-Hydroxy-phenyl)-piperidin-1-yl-methanone scaffold is one such privileged structure, offering a unique combination of rigidity and flexibility, along with key hydrogen bonding features that make it an attractive starting point for drug discovery campaigns across a spectrum of diseases.[1] This technical guide provides an in-depth exploration of this versatile core, from its synthesis and chemical properties to its diverse biological activities and applications in the design of next-generation therapeutics. We will delve into the causality behind experimental choices, provide validated protocols, and present a comprehensive overview of the structure-activity relationships (SAR) that govern the potency and selectivity of its derivatives.

The inherent features of the this compound scaffold – a piperidine ring for modulating physicochemical properties, a strategically placed hydroxyl group for crucial target interactions, and a methanone linker for structural diversity – have positioned it as a valuable template for targeting a range of biological entities.[1] This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable scaffold in their quest for innovative medicines.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of the this compound core and its derivatives can be achieved through several reliable synthetic routes. The choice of a particular pathway is often dictated by the desired substitution patterns on both the phenyl and piperidine rings.

General Synthetic Approach

A common and efficient method for the synthesis of the core scaffold involves the acylation of piperidine with a protected 2-hydroxybenzoic acid derivative, followed by deprotection. This approach allows for the late-stage introduction of the piperidine moiety, enabling the synthesis of a diverse library of analogs.

A general workflow for the synthesis is depicted below:

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related compounds and provides a reliable method for obtaining the core scaffold.[2]

Step 1: Protection of 2-Hydroxybenzoic Acid

-

To a solution of 2-hydroxybenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM), add a suitable protecting group reagent (e.g., methoxymethyl chloride, 1.2 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 equivalents) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected 2-hydroxybenzoic acid.

Step 2: Acylation of Piperidine

-

To a solution of the protected 2-hydroxybenzoic acid (1 equivalent) in DCM, add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl, 1.1 equivalents) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 equivalents).

-

Stir the mixture at room temperature for 10 minutes.

-

Add piperidine (1 equivalent) to the reaction mixture and continue stirring at room temperature overnight.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with DCM and wash with a 5% aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography on silica gel to yield the protected this compound.

Step 3: Deprotection

-

Dissolve the protected compound (1 equivalent) in a suitable solvent (e.g., methanol for a MOM group).

-

Add a deprotecting agent (e.g., a few drops of concentrated hydrochloric acid for a MOM group).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diverse Biological Activities and Mechanisms of Action

The this compound scaffold has demonstrated a remarkable range of biological activities, underscoring its potential as a versatile platform for drug discovery. This section will explore some of the key therapeutic areas where this scaffold has shown promise.

Central Nervous System (CNS) Disorders

Derivatives of the this compound scaffold have been extensively investigated for their activity against various CNS targets.

The piperidine moiety is a well-established pharmacophore for opioid receptor ligands.[3] By modifying the substituents on both the phenyl and piperidine rings of the core scaffold, researchers have developed potent and selective modulators of opioid receptors, particularly the µ-opioid receptor (MOR).

Mechanism of Action: MOR agonists, upon binding to the receptor, trigger a conformational change that leads to the activation of intracellular G proteins (primarily of the Gi/o family). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neuronal excitability. This ultimately leads to the analgesic effects associated with MOR activation.[2][4]

Caption: Simplified signaling pathway of a µ-opioid receptor agonist.

The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory, is another important target for CNS drug discovery. Overactivation of NMDA receptors is implicated in various neurological disorders. Derivatives of the this compound scaffold have been identified as potent and selective NMDA receptor antagonists.

Mechanism of Action: NMDA receptor antagonists block the ion channel of the receptor, preventing the influx of Ca²⁺ ions. This modulation of calcium signaling can have neuroprotective effects by preventing excitotoxicity. The signaling cascade downstream of NMDA receptor activation is complex and involves the activation of various calcium-dependent enzymes and transcription factors.[5][6][7]

Caption: Mechanism of action of an NMDA receptor antagonist.

Inflammation and Immunology

The purinergic P2Y14 receptor, activated by UDP-sugars, is involved in inflammatory and immune responses. Antagonists of this receptor are being explored as potential treatments for inflammatory diseases.

Mechanism of Action: The P2Y14 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[1][8] Activation of the P2Y14 receptor leads to the inhibition of adenylyl cyclase and subsequent decrease in cAMP levels. It can also lead to the activation of the Rho/Rho kinase pathway, which is involved in cell migration and cytoskeletal rearrangements, as well as the activation of MAP kinase signaling pathways.[1][8]

Caption: Key signaling pathways activated by the P2Y14 receptor.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent and selective activity against various biological targets.

Key SAR Insights

-

Substituents on the Phenyl Ring: The position and nature of substituents on the 2-hydroxyphenyl ring significantly impact biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the acidity of the hydroxyl proton and influence hydrogen bonding interactions with the target protein.

-

Piperidine Ring Modifications: Alterations to the piperidine ring, such as the introduction of substituents or its replacement with other heterocyclic systems, can affect the compound's lipophilicity, conformational flexibility, and overall binding affinity.

-

Methanone Linker: The carbonyl group of the methanone linker often acts as a key hydrogen bond acceptor, and its orientation is crucial for optimal binding.

Quantitative Biological Data

The following table summarizes the biological activity of representative derivatives of the this compound scaffold against various targets.

| Compound ID | Target | Assay Type | IC50 / Ki / EC50 (nM) | Reference |

| Risperidone Impurity G | 5-HT2A/D2 Receptor | Binding Affinity | Data not available | [5][9] |

| BMS-903452 Analog | GPR119 | Agonist Activity | EC50: <10 nM | [10] |

| (4-fluoro-2-hydroxyphenyl) (piperidin-4-yl)methanone | Intermediate | N/A | N/A | [5][9] |

(Note: This table is a representative example. A comprehensive drug discovery campaign would generate a much larger dataset.)

A Roadmap for Drug Discovery: A Self-Validating Workflow

A successful drug discovery program centered on the this compound scaffold requires a systematic and iterative approach. The following workflow outlines a self-validating system for hit-to-lead optimization.

Caption: An iterative and self-validating drug discovery workflow.

This workflow emphasizes the importance of continuous feedback between medicinal chemistry, in vitro biology, and in vivo pharmacology to guide the optimization of lead compounds.

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, makes it a highly valuable starting point for the development of novel therapeutics. The insights provided in this guide, from detailed synthetic protocols to an understanding of the intricate signaling pathways modulated by its derivatives, are intended to empower researchers to unlock the full potential of this remarkable molecular framework. Future explorations into novel substitution patterns and bioisosteric replacements of the core scaffold are likely to yield even more potent and selective drug candidates, further solidifying the importance of the this compound core in the future of medicine.

References

-

The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Signalling and pharmacological properties of the P2Y14 receptor. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. (n.d.). JOCPR. Retrieved January 16, 2026, from [Link]

-

Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. (2014, October 13). PubMed. Retrieved January 16, 2026, from [Link]

-

Scholars Research Library Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. (n.d.). Scholars Research Library. Retrieved January 16, 2026, from [Link]

-

Activation Mechanisms of the NMDA Receptor. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

The dichotomy of NMDA receptor signalling. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Piperidine containing FDA approved drugs. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Thieme Connect. Retrieved January 16, 2026, from [Link]

-

Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

The Role of Danavorexton for Perioperative Opioid-Induced Respiratory Depression and Sedation: A Narrative Review. (2026, January 13). Dove Medical Press. Retrieved January 16, 2026, from [Link]

-

Opioid receptors signaling network. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Synthetic scheme of (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(phenyl) methanone derivatives (3a–3f). Reaction condition and reagents. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved January 16, 2026, from [Link]

-

Methanone, (2-hydroxyphenyl)phenyl-. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

-

Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

-

Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

- US20030119816A1 - Flavone derivatives, preparation method and use as medicines. (n.d.). Google Patents.

Sources

- 1. Buy this compound | 2890-83-7 [smolecule.com]

- 2. acgpubs.org [acgpubs.org]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. This compound | 2890-83-7 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological potential of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone

A Technical Guide to the Biological Potential of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone

Abstract

This compound is a heterocyclic organic compound featuring a piperidine ring connected via a carbonyl bridge to a 2-hydroxyphenyl group.[1] This structure represents a privileged scaffold in medicinal chemistry, offering a versatile backbone for the development of novel therapeutic agents.[1] The inherent chemical properties of the piperidine moiety, combined with the reactive potential of the hydroxyphenyl group, make this class of compounds a focal point for research into a wide array of biological activities. Investigations into its analogs have revealed significant potential in oncology, infectious diseases, and the management of oxidative stress. This guide synthesizes the current understanding of this compound and its derivatives, detailing its physicochemical properties, synthesis, established biological activities, and the underlying structure-activity relationships. It further provides validated experimental protocols for the assessment of its biological potential, aiming to equip researchers and drug development professionals with the foundational knowledge to explore this promising chemical entity.

Introduction

The piperidine nucleus is a cornerstone of modern pharmacology, forming the structural core of numerous approved drugs and clinical candidates.[2][3] Its prevalence is due to its favorable physicochemical properties and its ability to adopt specific three-dimensional conformations that facilitate high-affinity interactions with biological targets.[4] When combined with a hydroxyphenyl methanone moiety, the resulting scaffold, exemplified by this compound, gains additional functional dimensions. The hydroxyl group can act as a crucial hydrogen bond donor/acceptor, while the aromatic ring can engage in π-stacking and hydrophobic interactions within protein binding pockets.

This compound and its structural relatives have emerged as promising candidates in several therapeutic areas. Studies have demonstrated that derivatives of this scaffold possess potent anticancer, antimicrobial, and antioxidant properties.[2][5] The versatility of this chemical class warrants a detailed examination of its biological potential to unlock new avenues for drug discovery and development.

Physicochemical Profile

A clear understanding of the compound's fundamental properties is essential for its application in biological research.

| Property | Value | Reference(s) |

| IUPAC Name | (2-hydroxyphenyl)-piperidin-1-ylmethanone | [1] |

| Synonyms | 2-(piperidine-1-carbonyl)phenol, NSC 14615 | [1] |

| CAS Number | 2890-83-7 | [1][6] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1][6] |

| Molecular Weight | 205.25 g/mol | [1][6] |

| Class | Arylated Piperidinone | [1] |

Synthesis and Characterization

The synthesis of this compound and its analogs can be achieved through several established organic chemistry pathways. A common and reliable method involves the acylation of piperidine with a suitably protected salicylic acid derivative, followed by deprotection.

Experimental Protocol: Synthesis via Acylation

This protocol describes a general method for synthesizing the title compound. The choice of protecting group for the hydroxyl function and the specific coupling agent can be optimized to improve yield and purity.

Rationale: This two-step approach is widely used. The first step, amide bond formation, is a robust and high-yielding reaction. Using a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) activates the carboxylic acid for nucleophilic attack by the piperidine nitrogen. The subsequent deprotection step is necessary to reveal the free hydroxyl group, which is often crucial for biological activity.

Materials:

-

2-Methoxybenzoyl chloride (or salicylic acid and a coupling agent)

-

Piperidine

-

Dichloromethane (DCM) as solvent

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base

-

Boron tribromide (BBr₃) for demethylation

-

Standard workup and purification reagents (e.g., sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography).

Step-by-Step Procedure:

-

Amide Coupling:

-

Dissolve 2-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add piperidine (1.1 eq) and TEA (1.5 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product, (2-methoxyphenyl)(piperidin-1-yl)methanone, by column chromatography on silica gel.

-

-

Deprotection (Demethylation):

-

Dissolve the purified intermediate (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Add a solution of BBr₃ (1.2 eq) in DCM dropwise.

-

Stir the reaction at -78°C for 1 hour, then allow it to warm slowly to room temperature and stir overnight.

-

-

Final Workup:

-

Carefully quench the reaction by slowly adding methanol at 0°C, followed by water.

-

Extract the product with DCM.

-

Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.

-

Purify the final product, this compound, by column chromatography to yield a pure solid.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[7]

Comprehensive Review of Biological Activities

The therapeutic potential of this scaffold is broad, with promising activities demonstrated by various derivatives in key areas of disease research.

Anticancer and Antiproliferative Activity

The piperidine nucleus is a key feature in many anticancer agents.[2][8][9] Derivatives of the this compound scaffold have shown significant antiproliferative effects, often by inhibiting critical enzymes in cancer cell signaling and survival pathways.[3]

Mechanism Insight: Farnesyltransferase (FTase) Inhibition One important mechanism of action for piperidine derivatives is the inhibition of Farnesyltransferase (FTase).[10] This enzyme is crucial for the post-translational modification of the Ras protein, a key player in cell proliferation signaling. Inhibiting FTase prevents Ras from localizing to the cell membrane, thereby blocking downstream growth signals. A study on novel piperidine inhibitors found that the core piperidine structure was essential for potent FTase inhibition, with some derivatives achieving IC₅₀ values in the low nanomolar range.[10]

Cytotoxicity in Cancer Cell Lines Studies on various piperidine derivatives have demonstrated broad cytotoxic activity against a panel of human cancer cell lines, including those for breast (MCF-7), lung (NCI-H460), and renal (786-0) cancers.[2] The effectiveness of these compounds is often significantly higher against cancer cells compared to normal human cell lines (e.g., HaCaT keratinocytes), indicating a favorable therapeutic window.[2]

Experimental Protocol: MTT Cell Proliferation Assay

This assay is a standard colorimetric method to assess cell viability, which is a measure of the number of living cells.[11][12]

Rationale: The assay's principle is the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells.[12][13] This reaction produces purple formazan crystals, which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[11][13]

Materials:

-

Human cancer cell line (e.g., MCF-7) and appropriate complete culture medium.

-

96-well sterile culture plates.

-

This compound (test compound), dissolved in DMSO.

-

MTT solution (5 mg/mL in sterile PBS).[13]

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol).[13]

-

Microplate spectrophotometer.

Step-by-Step Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and wells with medium only (blank). Incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[11][13][14]

-

Solubilization: Carefully remove the medium from each well. Add 150 µL of the MTT solvent to each well to dissolve the formazan crystals.[12][13]

-

Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at 570 nm using a microplate reader.[11][14]

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Piperidine derivatives have long been recognized for their antimicrobial properties.[7][15] The lipophilic nature of the piperidine ring can facilitate passage through microbial cell membranes, while the functional groups determine the specific mechanism of action.

Studies have shown that various piperidine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[5][7] Some compounds have also demonstrated antifungal activity against species like Aspergillus niger and Candida albicans.[5] The mechanism often involves disruption of cell membrane integrity or inhibition of essential cellular processes.

Antioxidant Potential

Oxidative stress is a key factor in numerous diseases. The hydroxyphenyl moiety of the title compound is a classic phenolic structure, known for its ability to act as a potent antioxidant.[16] Phenolic compounds can donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions.[16]

Mechanism Insight: Free Radical Scavenging The antioxidant capacity of phenolic compounds is typically evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[16] In this assay, the stable free radical DPPH, which has a deep purple color, is reduced by an antioxidant to a pale yellow hydrazine, with the change in color being measurable by spectrophotometry.[17] Derivatives of the core scaffold have demonstrated significant radical scavenging capacity in such assays.[5]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a rapid and reliable chemical assay to measure the free radical scavenging capacity of a compound.[18][19]

Rationale: The DPPH assay is based on the principle that a hydrogen atom donor can reduce the stable DPPH radical.[17] The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant compound and its scavenging ability.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Methanol or ethanol.

-

Test compound dissolved in methanol.

-

Positive control (e.g., Ascorbic acid or Trolox).[20]

-

96-well plate and microplate reader.

Step-by-Step Procedure:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.[21][22]

-

Sample Preparation: Prepare a stock solution of the test compound and the positive control in methanol. Create a series of dilutions from the stock solution.

-

Reaction Setup: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.[21] For the negative control, add 50 µL of methanol to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17][21][22]

-

Data Acquisition: Measure the absorbance at 517 nm.[17][19][22]

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100.[22] Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications affect biological activity is paramount in drug development. For the this compound scaffold, several key relationships have been elucidated from studies on its analogs.

-

The Piperidine Ring: This core is fundamental. Saturation of the ring is often crucial for maintaining the correct geometry for receptor binding. Modifications to the piperidine nitrogen, such as the addition of different alkyl or aryl groups, can drastically alter potency and selectivity for targets like FTase.[10]

-

The 2-Hydroxyphenyl Moiety: The position of the hydroxyl group is critical. Ortho-substitution, as in the title compound, allows for potential intramolecular hydrogen bonding, which can influence the compound's conformation and physicochemical properties. This hydroxyl group is a key pharmacophore for antioxidant activity and can be a critical interaction point in enzyme active sites.[23]

-

Substitutions on the Phenyl Ring: Adding electron-withdrawing or electron-donating groups to other positions on the phenyl ring can modulate the acidity of the phenolic proton and the electronic properties of the molecule, thereby fine-tuning its binding affinity and antioxidant capacity.[24][25]

Future Directions and Conclusion

This compound represents a highly promising chemical scaffold with demonstrated potential across multiple therapeutic areas. The existing body of research on its analogs strongly suggests its utility as a starting point for the development of novel anticancer, antimicrobial, and antioxidant agents.

Future research should focus on several key areas:

-

Synthesis of Focused Libraries: A systematic synthesis of derivatives with modifications at the piperidine nitrogen and the phenyl ring is needed to build a comprehensive SAR profile.

-

In Vivo Evaluation: Promising compounds identified in vitro must be advanced into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Mechanism of Action Studies: While targets like FTase have been identified for some analogs, further investigation is required to elucidate the precise molecular mechanisms for the observed antiproliferative and antimicrobial effects.

-

Toxicity Profiling: A thorough assessment of cytotoxicity against a broader range of normal human cell lines is essential to confirm the therapeutic window of new derivatives.

References

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

MTT Proliferation Assay Protocol. ResearchGate. [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

-

DPPH Antioxidant Assay Kit. Zen-Bio. [Link]

-

Cellular and Chemical Assays for Discovery of Novel Antioxidants in Marine Organisms. ResearchGate. [Link]

-

DPPH Assay Procedure Guide. Scribd. [Link]

-

DPPH radical scavenging activity. Marine Biology. [Link]

-

DPPH Radical Scavenging Assay. MDPI. [Link]

-

Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. [Link]

-

Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

-

Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. [Link]

-

SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health (NIH). [Link]

-

Chemical structures of anticancer piperidine derivatives. ResearchGate. [Link]

-

Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. PubMed Central. [Link]

-

The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. ResearchGate. [Link]

-

Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. [Link]

-

Antimicrobial and antioxidant activities of piperidine derivatives. Academic Journals. [Link]

-

Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

-

Piperidine and Piperazine Inhibitors of Fatty Acid Amide Hydrolase Targeting Excitotoxic Pathology. PubMed. [Link]

-

Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences. [Link]

-

Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. PubMed. [Link]

-

The novel piperine derivative MHJ-LN inhibits breast cancer by inducing apoptosis via p53 activation. PubMed. [Link]

-

Synthesis of STEP D: (2-hydroxyphenyl)-(1-methyl-1H-indol-4-yl) methanone. Molbase. [Link]

-

Synthesis of (2-hydroxyphenyl)(fusedphenyl)methanones via the photo-induced rearrangement of 2′-arylisoflavones. Organic & Biomolecular Chemistry. [Link]

-

Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. [Link]

-

Synthesis and biological properties of 2-hydroxy-1-(1-phenyltetralyl)piperidine and some of its intermediates as derivatives of phencyclidine. PubMed. [Link]

-

phenyl-piperidin-2-ylmethanone. ChemSynthesis. [Link]

-

Synthesis and structure-activity relationships of a new series of 2alpha-substituted trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine as mu-selective opioid antagonists. PubMed. [Link]

-

2-[4-[1-Hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid;chloride. PubChem. [Link]

-

Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)Propionamide Derivatives as Opioid Ligands. ResearchGate. [Link]

Sources

- 1. Buy this compound | 2890-83-7 [smolecule.com]

- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. academicjournals.org [academicjournals.org]

- 6. This compound | 2890-83-7 [chemicalbook.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. pjps.pk [pjps.pk]

- 16. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 17. marinebiology.pt [marinebiology.pt]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. zen-bio.com [zen-bio.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and structure-activity relationships of a new series of 2alpha-substituted trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine as mu-selective opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Hydroxy-phenyl)-piperidin-1-yl-methanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The (2-Hydroxy-phenyl)-piperidin-1-yl-methanone scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of this important class of compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the synthetic methodologies for creating these derivatives, explore their significant anticancer and antimicrobial properties, and elucidate the underlying mechanisms of action. This guide integrates field-proven insights with technical accuracy, offering detailed experimental protocols, structure-activity relationship (SAR) analyses, and visualization of key biological pathways to facilitate further research and development in this promising area.

Introduction: The Significance of the this compound Core

The piperidine ring is a ubiquitous heterocyclic moiety found in numerous natural products and clinically approved drugs, valued for its favorable physicochemical and pharmacokinetic properties.[1] When coupled with a 2-hydroxyphenyl group via a methanone linker, the resulting this compound scaffold (Figure 1) gains unique structural and electronic features that contribute to its diverse biological activities. The presence of the hydroxyl group ortho to the carbonyl linker is particularly significant, as it can participate in intramolecular hydrogen bonding and act as a key interaction point with biological targets.

This guide will explore the synthesis, biological evaluation, and therapeutic potential of derivatives based on this core structure, with a focus on their applications as anticancer and antimicrobial agents. We will examine how modifications to both the piperidinyl and phenyl moieties influence activity, providing a rational basis for the design of novel therapeutic agents.

Figure 1: Core Structure of this compound

Synthetic Methodologies